

A Comparative Analysis of Moisturizing Efficacy: 1,2-Hexanediol vs. Glycerin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Hexanediol

Cat. No.: B041856

[Get Quote](#)

For Immediate Release

In the landscape of cosmetic and pharmaceutical formulation, the selection of humectants is critical for the development of effective moisturizing products. This guide provides an objective comparison of two prominent moisturizing agents: **1,2-Hexanediol** and Glycerin. This document is intended for researchers, scientists, and drug development professionals, offering a concise overview of their mechanisms of action, comparative efficacy supported by experimental data, and detailed experimental protocols for evaluation.

Introduction to Moisturizing Agents

Effective skin hydration is essential for maintaining the integrity of the skin barrier and preventing xerosis. Humectants are a class of hygroscopic substances that attract and retain water in the stratum corneum, the outermost layer of the skin. Glycerin has long been considered the "gold standard" humectant in dermatological and cosmetic formulations due to its well-documented efficacy and safety profile.^[1] **1,2-Hexanediol**, a multifunctional ingredient, has gained popularity not only for its moisturizing properties but also for its role as a solvent, emollient, and preservative booster. This comparison aims to delineate the moisturizing efficacy of these two compounds based on available scientific evidence.

Mechanism of Action

Glycerin: A small polyol, glycerin's primary moisturizing mechanism is its ability to attract and hold water molecules from the environment and the deeper layers of the skin.^{[2][3]} Its three

hydroxyl groups allow it to form hydrogen bonds with water, effectively creating a moisture reservoir in the stratum corneum.[4][5] Beyond its humectant properties, glycerin has been shown to support the skin's natural barrier function and may play a role in the proper maturation of skin cells.[2]

1,2-Hexanediol: As a diol, **1,2-Hexanediol** also possesses humectant properties due to its two hydroxyl groups, which attract and bind water.[6][7][8] It is also recognized for its emollient properties, contributing to a smoother skin feel.[6][7] An additional function of **1,2-Hexanediol** is its ability to act as a preservative potentiator, enhancing the antimicrobial efficacy of other preservatives in a formulation.[6] Some sources suggest that glycols like **1,2-Hexanediol** may also increase hydration by integrating between the hydrophilic heads of ceramides in the stratum corneum or by replacing water to maintain skin pliability due to their lower vapor pressure.[2]

Quantitative Comparison of Moisturizing Efficacy

The direct comparison of moisturizing efficacy between **1,2-Hexanediol** and glycerin has yielded conflicting results in non-peer-reviewed studies, highlighting the influence of experimental conditions and ingredient concentration on outcomes.

A study conducted by Regimen Lab, a cosmetic science blog, evaluated a range of humectants using a Corneometer to measure skin hydration.[2] In this study, glycerin demonstrated a significant increase in skin hydration, performing as one of the top humectants. Conversely, **1,2-Hexanediol** was reported to have the poorest performance in its group, even showing a decrease in skin hydration under the low humidity conditions of the experiment.[2]

In contrast, a study referenced by Kong Qiuchan et al. suggests that a 0.5% concentration of **1,2-Hexanediol** exhibited slightly superior moisturizing effects compared to a 3.0% concentration of glycerin.[9]

These divergent findings underscore the necessity for further peer-reviewed, controlled clinical trials to definitively establish the comparative efficacy of these two humectants under various conditions.

Humectant	Concentration	Observed Effect on Skin Hydration	Source
Glycerin	Not specified	Significant increase in skin hydration (~19 arbitrary units)	Regimen Lab[2]
1,2-Hexanediol	Not specified	Decrease in skin hydration	Regimen Lab[2]
Glycerin	3.0%	Good moisturizing effect	Referenced by Kong Qiuchan et al.[9]
1,2-Hexanediol	0.5%	Slightly better moisturizing effect than 3.0% glycerin	Referenced by Kong Qiuchan et al.[9]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the moisturizing efficacy of topical agents.

Skin Hydration Measurement by Corneometry

Principle: The Corneometer® measures the capacitance of the skin's surface. Since water has a higher dielectric constant than other skin components, the capacitance measurement is directly proportional to the level of hydration in the stratum corneum.[8]

Apparatus: Corneometer® CM 825 (Courage + Khazaka electronic GmbH, Germany) or equivalent.

Procedure:

- **Acclimatization:** Subjects are required to acclimatize in a temperature and humidity-controlled room (e.g., 21-23°C and 40-60% relative humidity) for a minimum of 20-30 minutes prior to measurement.[10]
- **Baseline Measurement:** A baseline reading is taken from a defined area on the volar forearm before the application of any product. The probe is pressed onto the skin with a constant

pressure.[11]

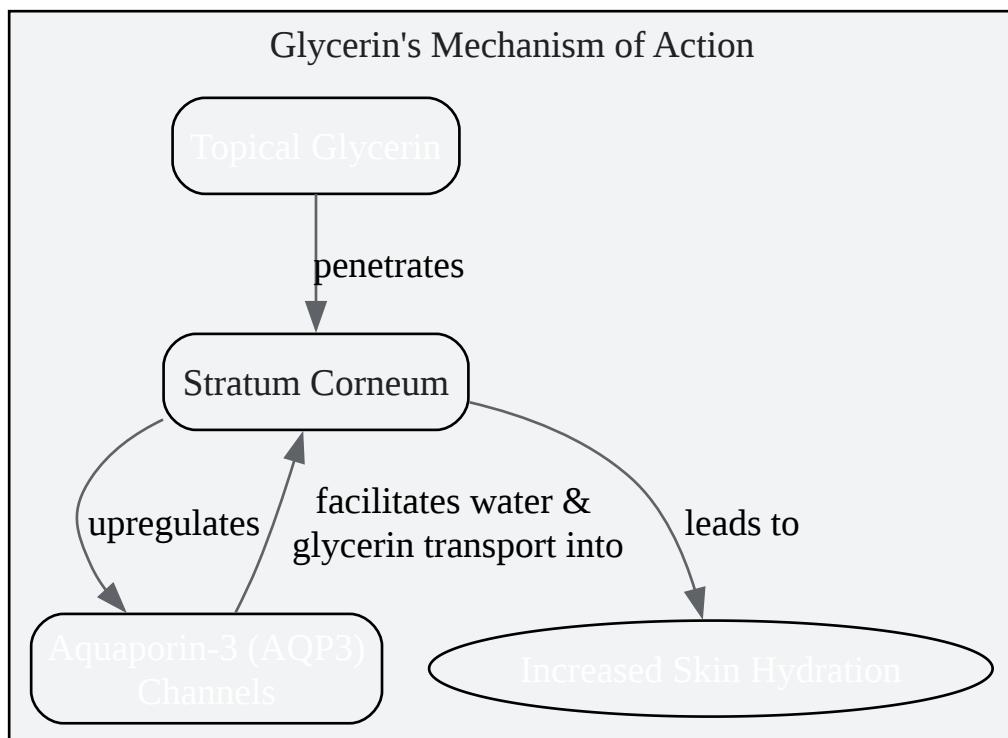
- Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied to the designated test area. A control area is left untreated.
- Post-Application Measurements: Measurements are taken at specified time intervals (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, and 24 hours) after product application.[12]
- Data Analysis: The change in hydration is calculated by subtracting the baseline measurement from the post-application measurements. The results are typically expressed in arbitrary units (A.U.).

[Click to download full resolution via product page](#)

Experimental workflow for Corneometry-based skin hydration assessment.

Transepidermal Water Loss (TEWL) Measurement

Principle: TEWL is the measurement of the amount of water that passively evaporates through the skin. It is a key indicator of skin barrier function. A lower TEWL value indicates a more intact skin barrier. The Tewameter® uses an open-chamber method to measure the water vapor pressure gradient above the skin surface.[1]


Apparatus: Tewameter® TM 300 (Courage + Khazaka electronic GmbH, Germany) or equivalent.

Procedure:

- Acclimatization: Similar to corneometry, subjects must be acclimatized in a controlled environment.
- Baseline Measurement: A baseline TEWL reading is taken from the designated test area on the volar forearm. The probe is held gently on the skin surface.
- Product Application: A standardized amount of the test product is applied to the test area.
- Post-Application Measurements: TEWL measurements are recorded at predetermined time points after application.
- Data Analysis: The change in TEWL is calculated and compared to the baseline and the untreated control site. Results are expressed in g/m²/h.

Signaling Pathways and Molecular Interactions

The moisturizing effect of glycerin is partially mediated by its interaction with aquaporin-3 (AQP3), a water/glycerol channel in the epidermis. Glycerin can upregulate AQP3 expression, which facilitates the transport of water and glycerin into the stratum corneum, thereby enhancing skin hydration.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medelink.ca [medelink.ca]
- 2. regimenlab.com [regimenlab.com]
- 3. Objective and subjective in vivo comparison of two emollient products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Moisture retention of glycerin solutions with various concentrations: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative measurement of hydration effects of herbal moisturizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of operational parameters for clinical evaluation of skin hydration by corneometry method | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 8. Corneometer® CM 825 - Skin Hydration Measurement [courage-khazaka.com]
- 9. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
- 12. The 24-hour skin hydration and barrier function effects of a hyaluronic 1%, glycerin 5%, and Centella asiatica stem cells extract moisturizing fluid: an intra-subject, randomized, assessor-blinded study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Moisturizing Efficacy: 1,2-Hexanediol vs. Glycerin]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b041856#comparing-the-moisturizing-efficacy-of-1-2-hexanediol-and-glycerin>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com